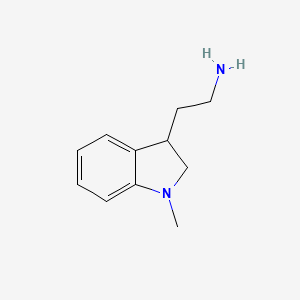
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a synthetic organic compound with the molecular formula C19H15F3N2O2 and a molecular weight of 360.33 g/mol . This compound features a quinoline ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position of the benzoate moiety. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Die Synthese von Ethyl-3-((6-(Trifluormethyl)chinolin-4-yl)amino)benzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Kondensation von substituierten Anthranilsäurederivaten mit geeigneten Reagenzien zur Bildung des Chinolinkerns . Die Trifluormethylgruppe kann durch nukleophile Substitution oder Kreuzkupplungsreaktionen unter Verwendung von organometallischen Reagenzien eingeführt werden . Der letzte Schritt beinhaltet eine Veresterung, um die Ethylestergruppe einzuführen.
Industrielle Produktionsverfahren können die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren umfassen, um hohe Ausbeuten und Reinheit zu erzielen. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Kernmagnetresonanz (NMR)-Spektroskopie werden eingesetzt, um den Reaktionsverlauf zu überwachen und die Struktur des Endprodukts zu bestätigen .
Chemische Reaktionsanalyse
Ethyl-3-((6-(Trifluormethyl)chinolin-4-yl)amino)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für Kreuzkupplungsreaktionen, starke Säuren oder Basen für die Veresterung sowie milde Oxidations- oder Reduktionsmittel für Funktionalgruppenumwandlungen. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Chinolinderivate mit potenziellen biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Ethyl-3-((6-(Trifluormethyl)chinolin-4-yl)amino)benzoat hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-((6-(Trifluormethyl)chinolin-4-yl)amino)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise die bakterielle DNA-Gyrase hemmen, ein Enzym, das für die bakterielle DNA-Replikation entscheidend ist, und dadurch eine antibakterielle Aktivität zeigen . Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren, was zu ihren biologischen Wirkungen führt .
Analyse Chemischer Reaktionen
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline ring, enhancing its biological activity.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for esterification, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include various quinoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl-3-((6-(Trifluormethyl)chinolin-4-yl)amino)benzoat kann mit anderen fluorierten Chinolinderivaten verglichen werden, wie zum Beispiel:
Fluorchinolone: Diese Verbindungen, wie Ciprofloxacin und Norfloxacin, enthalten ebenfalls ein Fluoratom und zeigen eine breitgefächerte antibakterielle Aktivität.
Trifluormethylchinoline: Verbindungen wie 5,6,8-Trifluorchinoline teilen ähnliche strukturelle Merkmale und biologische Aktivitäten.
Die Einzigartigkeit von Ethyl-3-((6-(Trifluormethyl)chinolin-4-yl)amino)benzoat liegt in seinem spezifischen Substitutionsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .
Eigenschaften
Molekularformel |
C19H15F3N2O2 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
ethyl 3-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C19H15F3N2O2/c1-2-26-18(25)12-4-3-5-14(10-12)24-17-8-9-23-16-7-6-13(11-15(16)17)19(20,21)22/h3-11H,2H2,1H3,(H,23,24) |
InChI-Schlüssel |
YLCUZTJTPVRTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)


![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)
![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)
